2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride is a chemical compound with significant implications in medicinal chemistry and pharmacology. Its molecular formula is C13H18ClF3N2O, and it has a molecular weight of 310.74 g/mol. This compound is primarily used in research settings, particularly for studying various biological activities and potential therapeutic applications.
This compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, which provide detailed specifications and availability information. The compound is cataloged under the CAS number 1219967-33-5, and it is often characterized by its high purity, typically around 95% .
2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride belongs to the class of pyridine derivatives, particularly those substituted with trifluoromethyl groups and piperidine moieties. It falls under the broader category of heterocyclic compounds that are frequently studied for their pharmacological properties.
The synthesis of 2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride can be approached through several synthetic routes. Common methodologies include:
The synthesis often requires specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents (e.g., tetrahydrofuran or diethyl ether). Reaction conditions may vary depending on the chosen synthetic pathway, with temperatures typically ranging from -40 °C to 150 °C depending on the reactions involved .
The molecular structure of 2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride features a pyridine ring substituted at the 5-position with a trifluoromethyl group and at the 2-position with an ethoxy group linked to a piperidine moiety. The structural representation can be expressed using the following:
The compound's physical characteristics include:
The compound participates in various chemical reactions typical of pyridine derivatives. Key reactions include:
Reactions involving this compound should be conducted under controlled environments to prevent degradation or unwanted side reactions. For example, reactions may employ catalysts or specific solvents to optimize yields and selectivity.
The mechanism of action for 2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride is primarily studied in relation to its biological activity. It has been noted for its potential effects on neurotransmitter systems due to its structural similarity to known pharmacophores.
Research indicates that compounds similar to this one may interact with various receptors in the central nervous system, potentially influencing pathways related to anxiety, depression, or other neurological conditions .
2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride finds applications in:
This compound exemplifies the intersection of synthetic chemistry and pharmacological research, highlighting its relevance in developing new therapeutic agents.
The piperidine ring serves as a conformational constraint that optimizes spatial positioning of the basic nitrogen for target engagement. Positioned at the 3-piperidinyl location, the secondary amine enables salt formation while potentially enhancing binding complementarity with G-protein-coupled receptors compared to 2- or 4-substituted analogs [4] [5]. This nitrogen atom, protonated under physiological conditions, facilitates ionic bonding with aspartate residues in target proteins – a mechanism critical for central nervous system (CNS) agents where piperidine is a prevalent pharmacophore [7]. The ethoxy linker (‒O‒CH₂‒CH₂‒) provides sufficient flexibility for receptor adaptation while maintaining optimal distance between the piperidine and pyridine moieties, potentially explaining its selection over shorter methyloxy bridges in related compounds [3].
Conversely, the 5-(trifluoromethyl)pyridine unit delivers multifaceted biochemical influences. The trifluoromethyl (‒CF₃) group, with its high electron-withdrawing capacity (Hammett σₘ = 0.43), significantly reduces pyridine ring basicity, enhancing membrane permeability. Simultaneously, its substantial lipophilicity (π = 0.88) improves distribution properties without excessive metabolic vulnerability [8] [9]. Positioned meta to the nitrogen and para to the ether linkage, this substituent creates electronic asymmetry that may facilitate dipole-dipole interactions in target binding pockets. The pyridine nitrogen itself serves as a hydrogen bond acceptor, potentially contributing to additional binding interactions or influencing molecular orientation at biological interfaces [8].
Table 2: Pharmacophoric Contributions of Structural Components
Structural Feature | Biochemical Property | Functional Role in Drug Design |
---|---|---|
3-Piperidinyl Amine | Basic nitrogen (pKₐ ~10) | Salt formation; Ionic bonding with aspartate residues in target proteins [7] |
Ethoxy Linker (‒OCH₂CH₂‒) | Flexible spacer (bond count: 5) | Optimizes distance between pharmacophores; Balances rigidity-flexibility [4] |
Trifluoromethyl Group (‒CF₃) | Strong σ-electron withdrawal (σₘ=0.43); High lipophilicity (π=0.88) | Enhances membrane penetration; Metabolic resistance; Dipole interactions [8] [9] |
Pyridine Nitrogen | Hydrogen bond acceptor | Directional binding interactions; Molecular orientation control [8] |
The strategic fusion of piperidine and fluorinated pyridine systems reflects a broader evolution in medicinal chemistry toward hybrid heterocyclic architectures. Early piperidine-based drugs focused on saturated nitrogen heterocycles as dopamine or opioid mimetics (e.g., haloperidol, fentanyl), while trifluoromethylpyridines gained prominence primarily as agrochemical building blocks (e.g., fluazifop) [9]. The conceptual integration of these pharmacophores emerged through pharmaceutical industry efforts to simultaneously exploit multiple mechanisms: the target-binding versatility of nitrogen heterocycles combined with the pharmacokinetic optimization afforded by fluorine substitution.
Structure-activity relationship (SAR) studies of constrained phenethylamines provided critical insights driving this hybridization. Research on 2,5-dimethoxyphenylpiperidines demonstrated that piperidine cyclization could enhance 5-HT₂A receptor selectivity while preserving agonist activity – a breakthrough in CNS targeting [7]. Concurrently, medicinal chemists recognized that substituting pyridine with ‒CF₃ at strategic positions could fine-tune both electronic properties and binding characteristics. This knowledge converged in the design of compounds like 2-[2-(3-piperidinyl)ethoxy]-5-(trifluoromethyl)pyridine hydrochloride, where the ethoxy-linked hybrid scaffold balances three-dimensional receptor complementarity with optimized drug-like properties [3].
The synthesis of positional isomers illustrates the precision required in such hybrid designs. Comparisons with its 4-piperidinyl (CAS 1220030-39-6) and 2-piperidinyl (CAS 1016752-31-0) analogs reveal how minor topological variations significantly alter molecular properties [4] [6]. Similarly, replacing the ethoxy linker with a direct piperidinyloxy connection (as in CAS 1220037-04-6) reduces molecular weight (282.69 g/mol) but potentially constrains conformational options [5]. These structural refinements represent iterative pharmaceutical optimization to achieve target specificity while navigating intellectual property landscapes, evidenced by patent activity around similar pyridine-piperidine hybrids [10].
Table 3: Comparative Analysis of Structural Analogs
Structural Variant | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Distinguishing Feature |
---|---|---|---|---|
2-[2-(3-Piperidinyl)ethoxy] | 1219967-33-5 | C₁₃H₁₈ClF₃N₂O | 310.74 | 3-Position substitution; Ethoxy linker |
2-(Piperidin-3-ylmethoxy) | 1220028-64-7 | C₁₂H₁₆ClF₃N₂O | 296.72 | Methyloxy linker; Reduced chain length [3] |
2-(Piperidin-3-yloxy) | 1220037-04-6 | C₁₁H₁₄ClF₃N₂O | 282.69 | Direct C‒O linkage; No spacer [5] |
2-[2-(2-Piperidinyl)ethoxy] | 1016752-31-0 | Not provided | Not provided | 2-Position substitution [6] |
2-[2-(4-Piperidinyl)ethoxy] | 1220030-39-6 | C₁₃H₁₈ClF₃N₂O | 310.74 | 4-Position substitution [4] |
The hydrochloride salt form represents a critical pharmaceutical optimization for compounds containing basic nitrogen centers. Protonation of the piperidine nitrogen (pKₐ typically 10-11) transforms the free base into a crystalline hydrochloride salt with enhanced physicochemical properties essential for drug development. This modification significantly elevates aqueous solubility – a crucial factor for absorption and distribution – by facilitating hydrogen bonding with water molecules and creating ionic interactions in polar solvents [3] [5]. Commercial suppliers specifically highlight the hydrochloride salt form, acknowledging its importance in biological testing and formulation [4].
Beyond solubility enhancement, the hydrochloride salt improves solid-state stability through multiple mechanisms. The ionic lattice structure confers higher melting points compared to free bases, reducing volatility and thermal degradation risks. Additionally, crystalline salts often demonstrate superior oxidative stability, particularly relevant for electron-deficient systems like trifluoromethylpyridines [3]. The hygroscopic nature of hydrochloride salts necessitates specialized storage conditions, as indicated by "cold-chain transportation" requirements noted for similar compounds [4] [5]. This crystalline form also facilitates purification, characterization, and batch-to-batch reproducibility – critical factors in preclinical development.
Salt formation influences both solution-phase and solid-state behavior. In biological matrices, the hydrochloride dissociates to release the protonated active compound, maintaining a microenvironment of optimal pH for absorption. For the 3-piperidinyl derivative specifically, the salt formulation potentially mitigates lactam formation – a degradation pathway observed in some piperidine derivatives – by stabilizing the protonated state [3]. These properties collectively justify the selection of hydrochloride salt for advanced pharmacological evaluation of this hybrid scaffold.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8